1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane chemical properties
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane chemical properties
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Properties, Synthesis, and Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By integrating a trifluoromethyl-substituted pyridine moiety with a 1,4-diazepane scaffold, this molecule presents a unique combination of structural features known to impart favorable pharmacological and pharmacokinetic properties. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability and modulating lipophilicity, while the 1,4-diazepane ring is a privileged scaffold found in numerous biologically active agents.[1][2] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, discusses expected analytical characterization, and explores its potential applications in modern drug discovery.
Introduction: A Scaffold of Strategic Importance
The rational design of small molecule therapeutics often involves the strategic combination of well-characterized structural motifs to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is an exemplar of this strategy, merging two key pharmacophores:
-
The Trifluoromethyl-Pyridine Moiety: The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, influence molecular conformation, and enhance binding affinity. Crucially, the C-F bond's high strength often blocks sites of oxidative metabolism, thereby increasing a drug candidate's metabolic stability and half-life.[2] The pyridine ring itself is a common feature in pharmaceuticals, serving as a bioisosteric replacement for a phenyl group with the added benefit of acting as a hydrogen bond acceptor.
-
The 1,4-Diazepane Scaffold: Also known as homopiperazine, the 1,4-diazepane is a seven-membered saturated heterocycle that provides a flexible, three-dimensional framework for orienting substituents.[3] This scaffold is prevalent in compounds targeting the central nervous system (CNS) and has been incorporated into a wide array of agents with antipsychotic, anxiolytic, and anticonvulsant activities.[1] Its two nitrogen atoms offer multiple points for chemical derivatization, allowing for fine-tuning of a molecule's properties.
This guide serves as a foundational resource for researchers, providing the necessary chemical intelligence to synthesize, characterize, and strategically deploy this valuable building block in drug discovery programs.
Physicochemical and Computed Properties
While extensive experimental data for this specific isomer is not publicly available, its properties can be reliably predicted through computational methods and by comparison with closely related isomers. These descriptors are critical for anticipating the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄F₃N₃ | PubChem[4] |
| Molecular Weight | 245.24 g/mol | PubChem[4] |
| Monoisotopic Mass | 245.11398195 Da | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
| Topological Polar Surface Area | 36.9 Ų | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Predicted pKa | 10.02 ± 0.20 | ChemicalBook (for isomer)[5] |
| Predicted Boiling Point | 329.8 ± 42.0 °C | ChemicalBook (for isomer)[5] |
| Predicted Density | 1.212 ± 0.06 g/cm³ | ChemicalBook (for isomer)[5] |
Note: Predicted data is based on the isomeric structure 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and should be used as an estimation.
Synthesis and Reactivity
The most logical and efficient route to 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring.
Retrosynthetic Analysis and Strategy
The key disconnection lies at the C-N bond between the pyridine ring and the diazepane nitrogen. The pyridine ring is activated towards nucleophilic attack at the 2-position by both the ring nitrogen and the powerful electron-withdrawing trifluoromethyl group at the 4-position. This makes 2-chloro-4-(trifluoromethyl)pyridine an excellent electrophile and 1,4-diazepane (homopiperazine) a suitable nucleophile.
To ensure mono-substitution and prevent dimerization or further reaction at the second nitrogen of the diazepane, it is common to use an excess of the diazepane starting material, which can be removed during workup, or to employ a protecting group strategy if higher precision is required.
Proposed Synthetic Workflow
Caption: Proposed SₙAr synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative methodology and should be optimized based on laboratory-specific conditions and scale.
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diazepane (homopiperazine, 3.0 equivalents). Dissolve it in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration relative to the limiting reagent).
-
Addition of Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or an organic base like N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Electrophile: To the stirring solution, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine to remove residual water-soluble components, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to yield the pure 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, likely appearing as doublets and a singlet in the δ 7.0-8.5 ppm region. The aliphatic protons of the 1,4-diazepane ring will appear as a series of multiplets in the δ 2.8-4.0 ppm range. A broad singlet corresponding to the N-H proton of the secondary amine should also be visible.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals corresponding to the molecular formula. Aromatic carbons will be in the δ 110-160 ppm range, with the carbon attached to the fluorine atoms appearing as a quartet due to C-F coupling. Aliphatic carbons will be found in the δ 40-60 ppm region.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak for the presence of this moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, matching the calculated value of 245.1140.[4]
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 1-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane make it a highly valuable scaffold for library synthesis and lead optimization campaigns.
-
Scaffold for Library Development: The secondary amine of the diazepane ring serves as a versatile chemical handle for further functionalization. It can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and urea/sulfonamide formation, allowing for the rapid generation of a diverse library of analogues to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The trifluoromethylpyridine core provides a robust platform for influencing a compound's ADME profile. The -CF₃ group enhances metabolic stability and lipophilicity, which can improve membrane permeability and oral bioavailability.[2][6]
-
Targeting G-Protein Coupled Receptors (GPCRs): The 1,4-diazepane scaffold is a known component of ligands for various GPCRs.[7] By derivatizing this core, researchers can develop novel agonists or antagonists for targets such as dopamine, serotonin, or melanocortin receptors.[7]
Caption: Relationship between structural features and drug properties.
Conclusion
1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane stands out as a high-potential building block for the development of novel therapeutics. Its synthesis is straightforward via established SₙAr chemistry, and its structure combines the metabolic and electronic advantages of a trifluoromethylpyridine with the versatile, biologically relevant 1,4-diazepane core. This guide provides the foundational knowledge for researchers to leverage this compound in their discovery efforts, paving the way for the creation of next-generation drug candidates with optimized efficacy and pharmacokinetic profiles. Future research will likely focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a wide range of biological targets.
References
-
PubChem. 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Available from: [Link]
-
VeeChem. 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Available from: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available from: [Link]
-
Oakwood Chemical. 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Available from: [Link]
-
Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[5][8]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822–1833. Available from: [Link]
-
PubChem. 1-[2-(Trifluoromethyl)-4-pyridinyl]-1,4-diazepane. Available from: [Link]
-
Matos, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1037. Available from: [Link]
-
Heravi, M. M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 15004–15016. Available from: [Link]
-
Samjeské, G., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133–145. Available from: [Link]
-
Wang, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(14), 5344. Available from: [Link]
-
Semantic Scholar. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]
-
PubChem. Hexahydro-1,4-diazepine. Available from: [Link]
-
Fisher Scientific. 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane,95+%, Thermo Scientific. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available from: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane | 1227954-88-2 [amp.chemicalbook.com]
- 6. 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide (402562-90-7) for sale [vulcanchem.com]
- 7. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
